molecular formula C5H10Cl2N2S B1379680 (Thiophen-3-ylmethyl)hydrazine dihydrochloride CAS No. 1803585-46-7

(Thiophen-3-ylmethyl)hydrazine dihydrochloride

Cat. No. B1379680
M. Wt: 201.12 g/mol
InChI Key: XOIMOABKIIVKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Thiophen-3-ylmethyl)hydrazine dihydrochloride (THDH) is an organo-hydrazine compound that is used in synthetic organic chemistry for a variety of applications. It is a colorless, volatile liquid with a boiling point of 81-83°C. THDH has a low toxicity and is relatively stable under normal conditions. THDH has been used in various fields such as medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Characterization

Mass Spectral Fragmentation Patterns

Thiophene derivatives, such as those derived from (Thiophen-3-ylmethyl)hydrazine, have been synthesized for the investigation of their mass spectral fragmentation patterns. These studies provide foundational knowledge for the structural elucidation and chemical characterization of thiophene-based compounds, contributing to the development of new materials and pharmaceuticals (Mohamed, Unis, & El-Hady, 2006).

Antiviral Evaluations

Research on thiophene derivatives includes their reactions with various nucleophiles for potential antiviral applications. Such studies are critical for the discovery of new antiviral agents, especially in the context of emerging viral diseases (Sayed & Ali, 2007).

Medicinal Chemistry Applications

Antimicrobial Agents

Novel thiophene-based compounds, including those related to (Thiophen-3-ylmethyl)hydrazine, have been evaluated for their antimicrobial activity. These compounds show promise as potential therapeutic agents against various bacterial and fungal pathogens, highlighting their significance in addressing antibiotic resistance (Chawla, Arora, Parameswaran, Chan, Sharma, Michael, & Ravi, 2010).

Environmental Monitoring

Fluorescence "Turn-On" Sensor for Hydrazine Detection

A "turn-on" fluorescence probe based on thiophene has been developed for the selective detection of hydrazine, a known environmental contaminant and human carcinogen. This research is crucial for environmental monitoring, offering a sensitive and selective method for detecting hazardous substances in water sources (Jiang, Lu, Shangguan, Yi, Zeng, Zhang, & Hou, 2020).

properties

IUPAC Name

thiophen-3-ylmethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.2ClH/c6-7-3-5-1-2-8-4-5;;/h1-2,4,7H,3,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIMOABKIIVKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Thiophen-3-ylmethyl)hydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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